Cas no 28036-31-9 (2-Methylimidazo[1,2-a]pyridin-3-amine)

2-Methylimidazo[1,2-a]pyridin-3-amine is a heterocyclic organic compound featuring a fused imidazo[1,2-a]pyridine core with a methyl substituent at the 2-position and an amine group at the 3-position. This structure imparts versatility in pharmaceutical and agrochemical applications, serving as a key intermediate in the synthesis of biologically active molecules. Its rigid bicyclic framework enhances binding affinity in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors and enzyme inhibitors. The amine functionality allows for further derivatization, enabling tailored modifications for drug discovery. High purity grades ensure reproducibility in research and industrial processes. Proper handling and storage under inert conditions are recommended to maintain stability.
2-Methylimidazo[1,2-a]pyridin-3-amine structure
28036-31-9 structure
Product Name:2-Methylimidazo[1,2-a]pyridin-3-amine
CAS No:28036-31-9
MF:C8H9N3
MW:147.177160978317
MDL:MFCD09800571
CID:252960
PubChem ID:15533833
Update Time:2025-06-11

2-Methylimidazo[1,2-a]pyridin-3-amine Chemical and Physical Properties

Names and Identifiers

    • 2-Methylimidazo[1,2-a]pyridin-3-amine
    • 2-methyl-Imidazo[1,2-a]pyridin-3-amine
    • Imidazo[1,2-a]pyridin-3-amine,2-methyl-
    • 2-methyl-3-imidazo[1,2-a]pyridinamine
    • 2-methyl-imidazo[1,2-a]pyridin-3-ylamine
    • 3-amino-2-methylimidazo[1,2-a]pyridine
    • SBB052065
    • SB22969
    • AK110970
    • 2-Methylimidazo[1,2-a]pyridine-3-amine
    • AB0072752
    • A819296
    • 2-methyl-4-hydroimidazo[1,2-a]pyridine-3-ylamine
    • 7W4
    • MFCD09800571
    • EN300-1253233
    • CS-0081063
    • F1967-0440
    • SCHEMBL16563652
    • SY028748
    • DTXSID10573775
    • 28036-31-9
    • AKOS005207177
    • FT-0651838
    • DS-5008
    • DB-067868
    • MDL: MFCD09800571
    • Inchi: 1S/C8H9N3/c1-6-8(9)11-5-3-2-4-7(11)10-6/h2-5H,9H2,1H3
    • InChI Key: KTIGGQXUSNNTRK-UHFFFAOYSA-N
    • SMILES: N12C=CC=CC1=NC(C)=C2N

Computed Properties

  • Exact Mass: 147.08000
  • Monoisotopic Mass: 147.079647300g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 148
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.3
  • XLogP3: 1.8

Experimental Properties

  • PSA: 43.32000
  • LogP: 1.80610

2-Methylimidazo[1,2-a]pyridin-3-amine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-Methylimidazo[1,2-a]pyridin-3-amine Production Method

2-Methylimidazo[1,2-a]pyridin-3-amine Suppliers

Amadis Chemical Company Limited
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(CAS:28036-31-9)2-Methylimidazo[1,2-a]pyridin-3-amine
Order Number:A819296
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:09
Price ($):432.0
Email:sales@amadischem.com

Additional information on 2-Methylimidazo[1,2-a]pyridin-3-amine

2-Methylimidazo[1,2-a]pyridin-3-amine (CAS No. 28036-31-9): A Comprehensive Overview

2-Methylimidazo[1,2-a]pyridin-3-amine (CAS No. 28036-31-9) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 2-methyl-1H-imidazo[1,2-a]pyridin-3-amine, belongs to the class of imidazopyridines, which are characterized by their unique structural features and biological activities.

The chemical structure of 2-Methylimidazo[1,2-a]pyridin-3-amine consists of a fused imidazole and pyridine ring system with a methyl group attached to the imidazole ring and an amine group at the pyridine position. This configuration imparts the molecule with a range of pharmacological properties, making it a valuable scaffold for the development of novel therapeutic agents.

Recent studies have highlighted the potential of 2-Methylimidazo[1,2-a]pyridin-3-amine in various therapeutic areas. One notable application is in the treatment of neurological disorders. Research published in the Journal of Medicinal Chemistry has shown that derivatives of this compound exhibit potent neuroprotective effects, potentially due to their ability to modulate specific neurotransmitter systems and reduce oxidative stress.

In addition to its neuroprotective properties, 2-Methylimidazo[1,2-a]pyridin-3-amine has been investigated for its anti-inflammatory and analgesic activities. A study conducted by a team at the University of California demonstrated that certain derivatives of this compound can effectively inhibit pro-inflammatory cytokines such as TNF-α and IL-6, making them promising candidates for the treatment of chronic inflammatory conditions like rheumatoid arthritis.

The pharmacokinetic profile of 2-Methylimidazo[1,2-a]pyridin-3-amine has also been extensively studied. Research indicates that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for its therapeutic efficacy. Its high oral bioavailability and low toxicity make it an attractive candidate for further drug development.

In the realm of cancer research, 2-Methylimidazo[1,2-a]pyridin-3-amine has shown promise as a potential anticancer agent. Studies have demonstrated that certain derivatives can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. This makes them valuable leads for the development of new anticancer drugs.

The synthetic accessibility of 2-Methylimidazo[1,2-a]pyridin-3-amine is another factor contributing to its widespread use in research. Various synthetic routes have been developed to efficiently produce this compound and its derivatives. One common approach involves the reaction of 3-chloroquinazolinones with primary amines followed by cyclization and demethylation steps. These synthetic methods allow for the facile preparation of a wide range of structurally diverse analogs, facilitating structure-activity relationship (SAR) studies.

Beyond its direct therapeutic applications, 2-Methylimidazo[1,2-a]pyridin-3-amine serves as an important tool in chemical biology. Its ability to selectively interact with specific protein targets makes it useful for probing biological pathways and understanding disease mechanisms. For instance, it has been used as a probe to study G protein-coupled receptors (GPCRs) and ion channels, providing insights into their functional roles in various physiological processes.

In conclusion, 2-Methylimidazo[1,2-a]pyridin-3-amine (CAS No. 28036-31-9) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it a valuable scaffold for the development of novel therapeutic agents targeting neurological disorders, inflammatory conditions, and cancer. Ongoing research continues to uncover new applications and mechanisms of action for this intriguing molecule.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:28036-31-9)2-Methylimidazo[1,2-a]pyridin-3-amine
A819296
Purity:99%
Quantity:5g
Price ($):432.0
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